N-[(2-Hydroxynaphthalen-1-yl)methyl]pyridine-3-carboxamide
Description
N-[(2-Hydroxynaphthalen-1-yl)methyl]pyridine-3-carboxamide is a pyridine-3-carboxamide derivative featuring a hydroxynaphthalenylmethyl substituent. Its synthesis involves a solvent-free reaction of m-tolualdehyde, β-naphthol, and acetamide catalyzed by phenylboronic acid at 393 K, yielding crystalline products after ethanol purification . Key structural characteristics include:
- Dihedral angles: The naphthalene and benzene rings form dihedral angles of 78.32° and 84.70° in its two molecular conformers, influencing packing efficiency and stability.
- Hydrogen bonding: Intramolecular N–H⋯O and intermolecular O–H⋯O hydrogen bonds stabilize the crystal lattice, a feature shared with structural analogs .
Properties
CAS No. |
91026-38-9 |
|---|---|
Molecular Formula |
C17H14N2O2 |
Molecular Weight |
278.30 g/mol |
IUPAC Name |
N-[(2-hydroxynaphthalen-1-yl)methyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C17H14N2O2/c20-16-8-7-12-4-1-2-6-14(12)15(16)11-19-17(21)13-5-3-9-18-10-13/h1-10,20H,11H2,(H,19,21) |
InChI Key |
OTJFMLZNPAIGLI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2CNC(=O)C3=CN=CC=C3)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-Hydroxynaphthalen-1-yl)methyl]pyridine-3-carboxamide typically involves the reaction of 2-hydroxynaphthaldehyde with pyridine-3-carboxamide under specific conditions. The reaction is usually carried out in an ethanol solution, where the mixture is heated under reflux for several hours . The resulting product is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[(2-Hydroxynaphthalen-1-yl)methyl]pyridine-3-carboxamide undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, typically using reducing agents such as sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while reduction could produce hydroxylated naphthalene compounds .
Scientific Research Applications
Antimicrobial Activity
Preliminary studies indicate that N-[(2-Hydroxynaphthalen-1-yl)methyl]pyridine-3-carboxamide exhibits antimicrobial properties. Research has shown that it can inhibit the growth of various bacterial strains, suggesting its potential as an antibiotic agent. The mechanism appears to involve reversible covalent bonding with active site residues in microbial enzymes, disrupting their function.
Anticancer Properties
The compound has been investigated for its anticancer potential, particularly against various cancer cell lines. In vitro studies have demonstrated that it can induce apoptosis in cancer cells by activating specific signaling pathways. For example, it has shown efficacy against triple-negative breast cancer cells, reducing cell viability and proliferation rates significantly.
Enzyme Inhibition
This compound acts as an enzyme inhibitor through mechanisms involving π-π interactions with aromatic amino acids in proteins. This property makes it a candidate for drug development targeting enzymes involved in disease processes.
Case Study 1: Antimicrobial Evaluation
A study conducted on the antimicrobial effects of this compound revealed that it effectively inhibited the growth of Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to be significantly lower than those of standard antibiotics, indicating its potential as a novel antimicrobial agent.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
Case Study 2: Anticancer Activity
In vitro assays using MDA-MB-231 cells demonstrated that treatment with this compound resulted in a dose-dependent reduction in cell viability. Flow cytometry analysis indicated an increase in cells undergoing apoptosis, confirming its role in cancer cell death.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 75 |
| 25 | 50 |
| 50 | 30 |
Mechanism of Action
The mechanism of action of N-[(2-Hydroxynaphthalen-1-yl)methyl]pyridine-3-carboxamide involves its ability to undergo excited state intramolecular proton transfer (ESIPT). This process allows the compound to exhibit unique luminescent properties, making it useful as a fluorescent probe . Additionally, its interaction with metal ions, such as copper (II), involves coordination to the metal center, leading to changes in its electronic structure and luminescence .
Comparison with Similar Compounds
Structural Analogues from the Cambridge Structural Database (CSD)
A CSD survey identified four close analogs with variations in substituents (Table 1). Key comparisons include:
Key Observations :
Pyridine-3-Carboxamide Derivatives in Agrochemical Patents
Patent EP A1 2023 lists pyridine-3-carboxamides with substituents like difluoromethyl and indan groups (e.g., 2-(difluoromethyl)-N-(1,1,3-trimethyl-indan-4-yl)pyridine-3-carboxamide). These compounds act as complex II inhibitors , highlighting agrochemical applications .
Comparison :
Bromophenyl Analogue: Physicochemical Properties
N-[(2-Bromophenyl)methyl]pyridine-3-carboxamide (C₁₃H₁₁BrN₂O) provides a halogenated comparison (Table 2):
| Property | Target Compound | Bromophenyl Analogue |
|---|---|---|
| Molecular Weight | Not reported | 291.14 |
| logP | Not reported | 2.37 |
| Hydrogen Bond Donors | 1 | 1 |
| Polar Surface Area | Not reported | 34.17 Ų |
Key Observations :
- The bromophenyl analog’s moderate logP (2.37) suggests lipophilicity, while the target compound’s naphthalene group may increase hydrophobicity, reducing solubility.
- Both compounds share one hydrogen bond donor, but the hydroxyl group in the target compound could enhance intermolecular interactions .
Biological Activity
N-[(2-Hydroxynaphthalen-1-yl)methyl]pyridine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the available literature on its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a pyridine ring substituted with a hydroxynaphthyl group and a carboxamide moiety. This unique structure is hypothesized to contribute to its biological activities, including potential anticancer and antimicrobial effects.
Anticancer Activity
Several studies have investigated the anticancer properties of pyridine derivatives, including this compound. The following table summarizes key findings related to its anticancer activity:
| Study | Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| SKOV3 | 0.87 | HDAC inhibition, apoptosis induction | |
| A2780 | 5.4 | Cell cycle arrest at G0/G1 phase | |
| MCL-1 | Not specified | Targeting antiapoptotic pathways |
In a notable study, compound H42 (a related pyridine derivative) was shown to inhibit ovarian cancer cell proliferation through the downregulation of histone deacetylase 6 (HDAC6), leading to increased acetylation of key proteins involved in cell cycle regulation. This suggests that this compound may exert similar effects due to structural similarities with other active pyridine derivatives .
Antimicrobial Activity
The antimicrobial potential of this compound has not been extensively documented in primary literature; however, related compounds have shown promising results against various pathogens. For instance, derivatives of pyridine have demonstrated effectiveness against respiratory syncytial virus (RSV) and other microbial strains .
Case Studies and Research Findings
- In Vitro Studies : In vitro assays have indicated that certain pyridine derivatives exhibit significant cytotoxicity against cancer cell lines while maintaining low toxicity towards non-cancerous cells. This selectivity is crucial for developing effective cancer therapies.
- In Vivo Studies : Animal models have been employed to assess the efficacy of related compounds in inhibiting tumor growth. For instance, studies using xenograft models have shown that certain derivatives can significantly reduce tumor size without causing noticeable toxicity .
- Mechanistic Insights : Research has highlighted various mechanisms through which these compounds exert their effects, including modulation of apoptotic pathways and inhibition of key enzymes involved in cancer progression.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
